molecular formula C10H18N2O2 B1243160 6-Aminooctahydroindolizin-1-yl acetate

6-Aminooctahydroindolizin-1-yl acetate

Cat. No.: B1243160
M. Wt: 198.26 g/mol
InChI Key: YYIUHLPAZILPSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminooctahydroindolizin-1-yl acetate is a bicyclic compound featuring an octahydroindolizine core modified with an amino group at position 6 and an acetate ester at position 1.

The compound’s structural complexity and functionalization make it relevant for pharmaceutical research, particularly in targeting neurotransmitter receptors or enzymes due to its amine moiety and lipophilic acetate group.

Properties

IUPAC Name

(6-amino-1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-7(13)14-10-4-5-12-6-8(11)2-3-9(10)12/h8-10H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIUHLPAZILPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCN2C1CCC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between 6-Aminooctahydroindolizin-1-yl acetate and structurally related compounds from diverse pharmacological classes:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Features
6-Aminooctahydroindolizin-1-yl acetate Hypothetical: C₁₀H₁₈N₂O₂ ~210.27 g/mol Amino, acetate ester, bicyclic Enhanced solubility due to acetate; potential prodrug design
6-(4-Methylpiperazin-1-yl)-1H-indole C₁₃H₁₇N₃ 215.30 g/mol Indole, piperazine CNS-targeting potential; moderate lipophilicity
4-Amino-6-fluoropyridin-2(1H)-one C₅H₅FN₂O 128.10 g/mol Amino, fluorine, pyridinone Electrophilic fluorine may enhance binding to enzymes
2-Amino-3-morpholin-4-ylpyrazine C₈H₁₂N₄O 180.21 g/mol Amino, morpholine, pyrazine Polar morpholine group improves aqueous solubility
Key Observations:
  • Amino Group Impact: The amino group in 6-Aminooctahydroindolizin-1-yl acetate and analogs like 4-Amino-6-fluoropyridin-2(1H)-one facilitates hydrogen bonding, critical for target engagement. However, the bicyclic structure of the former may restrict conformational flexibility compared to monocyclic systems.
  • Ester vs. Heterocyclic Modifications : The acetate ester in the target compound contrasts with electron-withdrawing groups (e.g., fluorine in A439565) or bulky substituents (e.g., piperazine in A434378). Acetates often serve as prodrugs, improving membrane permeability compared to free acids or amines .

Physicochemical Properties

  • Solubility: The acetate group likely enhances solubility in polar solvents (e.g., water, ethanol) relative to non-esterified analogs like 6-(4-Methylpiperazin-1-yl)-1H-indole, which may require DMSO for dissolution .
  • Stability : Ester hydrolysis under physiological conditions could release the parent amine, whereas halogenated analogs (e.g., A439565) exhibit greater metabolic stability due to C-F bond strength.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.